(2-amino-6-chloropyrimidin-4-yl)methanol

Physicochemical profiling LogP Drug-likeness

This is the only trisubstituted pyrimidine building block that combines a nucleophilic 2-NH₂, an electrophilic 6-Cl for selective SNAr/cross-coupling, and an oxidizable 4-CH₂OH handle on a single core. This orthogonality eliminates the need for multiple separate building blocks and avoids the competing side reactions seen with dichloro analogs. Its balanced LogP (0) and proven route to 9-substituted-2-aminopurines make it the optimal scaffold for type I/II kinase inhibitor libraries and antiviral nucleoside analogues. Procure directly for seamless regioselective diversification.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 688782-75-4
Cat. No. B6612053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-amino-6-chloropyrimidin-4-yl)methanol
CAS688782-75-4
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)CO
InChIInChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9)
InChIKeyOXNCJDVMZXVRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-6-chloropyrimidin-4-yl)methanol (CAS 688782-75-4) — Procurement-Ready Pyrimidine Building Block for Heterocycle Synthesis


(2-Amino-6-chloropyrimidin-4-yl)methanol (CAS 688782-75-4) is a trisubstituted pyrimidine bearing an amino group at the 2-position, chlorine at the 6-position, and a hydroxymethyl group at the 4-position [1]. With a molecular weight of 159.57 g/mol, an XLogP3-AA of 0, and a topological polar surface area (TPSA) of 72 Ų, it occupies a favorable physicochemical space for fragment-based or intermediate-based drug discovery [1]. The compound is commercially available from multiple vendors in 95–98% purity and is primarily employed as a synthetic intermediate for constructing more complex pharmacophores, particularly kinase-targeted libraries and nucleoside analogues .

Why In‑Class Aminopyrimidine Intermediates Cannot Simply Replace (2-Amino-6-chloropyrimidin-4-yl)methanol


Aminopyrimidine building blocks with ostensibly similar substitution patterns differ critically in their regiochemical and physicochemical properties, precluding straightforward interchange. The presence and position of the chlorine atom, the hydroxymethyl group, and the amino substituent collectively determine not only the compound’s synthetic trajectory—governing which nucleophilic aromatic substitution (SNAr) or cross-coupling site is accessible first—but also its computed LogP, which differs by a full log unit from the dechloro analog [1] [2]. Substituting (2-amino-6-chloropyrimidin-4-yl)methanol with a regioisomer that locates the chloro or hydroxymethyl group at a different ring position would require re‑optimization of every downstream synthetic step and alter the physicochemical profile of the resulting library members. The quantitative evidence below establishes precisely how these substitution features differentiate the target compound from its closest commercially available analogs.

Quantitative Differentiation Evidence for (2-Amino-6-chloropyrimidin-4-yl)methanol vs. Its Closest Analogs


Increased Lipophilicity Relative to the Dechloro Analog (XLogP3-AA = 0 vs. −1)

The computed XLogP3-AA of (2-amino-6-chloropyrimidin-4-yl)methanol is 0, whereas that of its direct dechloro congener, (2-aminopyrimidin-4-yl)methanol (CAS 2164-67-2), is −1 [1] [2]. This one-log-unit increase in lipophilicity is attributable solely to the chlorine substituent at the 6‑position. A LogP near zero is generally considered optimal for balancing aqueous solubility and passive membrane permeability, placing the target compound in a more favorable range for fragments and intermediates intended for oral bioavailability than the more hydrophilic dechloro analog [1] [2].

Physicochemical profiling LogP Drug-likeness

Single Reactive Chlorine Site Eliminates Regioisomeric Ambiguity in SNAr

The symmetric dihalogenated precursor 2-amino-4,6-dichloropyrimidine (CAS 56-05-3) possesses two electronically equivalent chlorine atoms; nucleophilic substitution at the 4‑position versus the 6‑position is often non‑selective, yielding mixtures that require chromatographic separation and reduce overall yield [1]. By contrast, (2-amino-6-chloropyrimidin-4-yl)methanol bears a single chlorine at the 6‑position, ensuring that the first SNAr event occurs exclusively at that site. The 4‑position is occupied by a hydroxymethyl group, which can be subsequently activated (e.g., via oxidation to the aldehyde or conversion to a leaving group) for independent functionalization after the chlorine has been displaced [2].

Synthetic chemistry Regioselectivity SNAr

Hydroxymethyl Handle Enables Oxidation‑Driven Diversification Unavailable to Simple Chloropyrimidines

The 4‑hydroxymethyl group of the target compound can be chemoselectively oxidized to the corresponding aldehyde or carboxylic acid, creating an electrophilic handle for reductive amination, amide coupling, or Horner–Wadsworth–Emmons olefination without affecting the 2‑amino or 6‑chloro functionalities . Neither 2-amino-6-chloropyrimidine (CAS 223-53-1) nor 2-amino-4,6-dichloropyrimidine possesses this oxidation‑accessible functional group, limiting their diversification options to nucleophilic substitution or metal‑catalyzed cross‑coupling exclusively at the halogenated positions [1].

Late‑stage functionalization Oxidation Bioconjugation

Procurement‑Relevant Application Scenarios for (2-Amino-6-chloropyrimidin-4-yl)methanol


Focused Kinase‑Inhibitor Fragment Libraries

The compound’s balanced LogP (XLogP3-AA = 0) and single reactive chlorine make it an ideal core scaffold for generating focused libraries of type I or type II kinase inhibitors. The chlorine can be displaced with diverse amines to probe the hinge‑binding region, while the hydroxymethyl group can be oxidized and coupled to solvent‑exposed moieties. Its superior lipophilicity relative to the dechloro analog (ΔXLogP = +1) improves the likelihood of cell permeability in initial fragment screens [1] [2].

Regioselective Synthesis of 2‑Aminopurine Nucleoside Analogues

The compound serves as a direct precursor to 9‑substituted‑2‑aminopurines, a class of antiviral and anticancer nucleoside analogues, as described in patent literature on chloropyrimidine intermediates. The single chlorine at the 6‑position ensures regioselective ring closure without the competing side reactions observed with 2‑amino-4,6-dichloropyrimidine [1].

Orthogonally Protected Intermediate for Multi‑Step Medicinal Chemistry

The three distinct functional groups—2‑NH₂ (nucleophilic, acylable), 6‑Cl (electrophilic, SNAr/cross‑coupling), and 4‑CH₂OH (oxidizable, esterifiable)—allow chemists to perform three sequential, non‑interfering transformations on a single 159‑Da scaffold. This orthogonality is not available in simpler chloropyrimidines, reducing the number of separate building blocks that must be procured and characterized [1].

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